4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide
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Overview
Description
4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multiple steps, starting from the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through the condensation of 2-aminopyridine with α-halo ketones, followed by functionalization with various substituents . The piperidine and oxane moieties are introduced through nucleophilic substitution reactions, often using reagents like sodium methoxide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and various metal catalysts. Reaction conditions often involve solvents like methanol or chloroform and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield bromo or iodo derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
Imidazo[1,2-a]pyridine derivatives: Used in pharmaceuticals like zolpidem and saripidem.
Uniqueness
4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide is unique due to its combination of the imidazo[1,2-b]pyridazine core with piperidine and oxane moieties, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H27N5O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C19H27N5O3/c1-14-12-24-17(20-14)2-3-18(22-24)27-13-15-4-8-23(9-5-15)19(25)21-16-6-10-26-11-7-16/h2-3,12,15-16H,4-11,13H2,1H3,(H,21,25) |
InChI Key |
CYVJWKGRQVZZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)NC4CCOCC4 |
Origin of Product |
United States |
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